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molecular formula C16H9FN4O2 B8437851 N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine

N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine

Cat. No. B8437851
M. Wt: 308.27 g/mol
InChI Key: LXAQXVGQGJGMAA-UHFFFAOYSA-N
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Patent
US08426430B2

Procedure details

4-Chloro-7-fluoro-6-nitroquinazoline and 3-ethynylbenzenamine (234 mg, 2 mmol) was dissolved into isopropanol (5 mL) and refluxed for 3 h. After cooled to room temperature, the precipitate was filtered out and washed with water to give 0.59 g of N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine (95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([F:15])=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1.[C:16]([C:18]1[CH:19]=[C:20]([NH2:24])[CH:21]=[CH:22][CH:23]=1)#[CH:17]>C(O)(C)C>[C:16]([C:18]1[CH:19]=[C:20]([NH:24][C:2]2[C:11]3[C:6](=[CH:7][C:8]([F:15])=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=3)[N:5]=[CH:4][N:3]=2)[CH:21]=[CH:22][CH:23]=1)#[CH:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)[N+](=O)[O-])F
Name
Quantity
234 mg
Type
reactant
Smiles
C(#C)C=1C=C(C=CC1)N
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered out
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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